molecular formula C14H17NO3 B1340227 tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 220499-12-7

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1340227
CAS No.: 220499-12-7
M. Wt: 247.29 g/mol
InChI Key: XHSQCCTUAQIQMS-UHFFFAOYSA-N
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Description

Classification and Significance in Heterocyclic Chemistry

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate belongs to the extensively studied class of indole derivatives, which constitute some of the most versatile and common nitrogen-based heterocyclic scaffolds in organic chemistry. Indole-based compounds demonstrate exceptional medicinal and pharmacological importance in improving human life, with their biological significance encompassing anti-inflammatory, antifungal, anti-Alzheimer's, anti-Parkinson's, and anticancer potential. The compound represents a sophisticated example of functionalized heterocycles that have gained prominence due to their diverse chemical and biological properties.

Heterocyclic compounds, particularly those containing the indole moiety, play significant roles in various biological processes of the human body, with many currently in clinical use because of their diverse chemical and biological properties. The indole ring system serves as a fundamental structural element in numerous natural products, pharmaceuticals, and advanced materials. Most indole derivatives bind to multiple receptors with high affinity, thus expediting research on the development of novel biologically active compounds through various synthetic approaches.

The structural complexity of this compound arises from its multifunctional nature, incorporating three distinct chemical environments: the aromatic indole core, the hydroxymethyl substituent providing potential for further derivatization, and the tert-butyloxycarbonyl protecting group that modulates both reactivity and solubility properties. This combination makes the compound particularly valuable as an intermediate in the development of pharmaceuticals and other bioactive compounds.

Structural Features and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound can be represented by its molecular formula C₁₄H₁₇NO₃, with a molecular weight of 247.29 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is tert-butyl 4-(hydroxymethyl)indole-1-carboxylate, reflecting its structural organization and functional group positioning.

Structural Parameter Value
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Chemical Abstracts Service Number 220499-12-7
Exact Mass 247.12100
Polar Surface Area 51.46000
LogP 2.91680

The structure encompasses three primary structural elements that define its chemical behavior and potential applications. The indole core consists of a bicyclic heterocycle comprising a six-membered benzene ring fused to a five-membered pyrrole ring, providing the fundamental aromatic system. The hydroxymethyl substituent (-CH₂OH) located at position 4 of the indole ring introduces hydrophilic character and serves as a versatile functional handle for further chemical modifications. The tert-butyloxycarbonyl protecting group attached to the nitrogen atom at position 1 serves dual purposes: protecting the indole nitrogen during synthetic transformations and modifying the electronic properties of the heterocyclic system.

The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO accurately captures the molecular connectivity, while the International Chemical Identifier key XHSQCCTUAQIQMS-UHFFFAOYSA-N provides a unique structural identifier for database searches. The compound's three-dimensional conformation is influenced by the steric bulk of the tert-butyl group and the potential for hydrogen bonding through the hydroxymethyl substituent.

Historical Context of Indole Chemistry

The development of indole chemistry traces its origins to the late 19th century when indole was first isolated through treatment of indigo dye with oleum, giving rise to its name as a portmanteau of "indigo" and "oleum". This historical connection to natural dyes marked the beginning of extensive research into indole derivatives that would eventually reveal their profound biological significance.

The Fischer Indole Synthesis, developed in the late 1800s, emerged as one of the most significant classical methods for constructing the indole ring system and remains historically important despite the evolution toward more modern synthetic approaches. This methodology, along with the Reissert Indole Synthesis, established the foundational understanding of indole reactivity patterns and synthetic accessibility that continues to influence contemporary research.

The recognition of indole's biological relevance expanded dramatically with the discovery that numerous natural products contain the indole scaffold, including the amino acid tryptophan and the neurotransmitter serotonin. These discoveries established indoles as fundamental structural elements in biological systems and spurred intensive research into synthetic indole derivatives for pharmaceutical applications.

Modern indole chemistry has evolved to encompass sophisticated methodologies including metal-catalyzed reactions, carbon-hydrogen activation processes, and green synthesis approaches. The development of advanced functionalization strategies has enabled precise manipulation of the indole scaffold, facilitating the creation of structurally diverse compounds with enhanced biological activities. Contemporary research emphasizes regioselective synthesis techniques that allow for the strategic introduction of substituents at specific positions on the indole ring system.

Role of tert-Butyloxycarbonyl Protection in Indole Chemistry

The tert-butyloxycarbonyl protecting group, commonly referred to in chemical literature by its abbreviated form though we shall use the full name throughout this discussion, represents one of the most valuable and widely employed protecting strategies in indole chemistry. This protecting group provides exceptional utility in manipulating the regioselectivities for iridium-catalyzed borylations of nitrogen heterocycles, demonstrating its importance in modern synthetic methodology.

Research has established that iridium-catalyzed carbon-hydrogen borylation is compatible with tert-butyloxycarbonyl protecting groups, enabling selective functionalization of pyrroles, indoles, and azaindoles at carbon-hydrogen positions beta to nitrogen. The protecting group can be removed through thermolysis or left intact during subsequent transformations, providing flexibility in synthetic planning. Thermal deprotection studies have demonstrated that tert-butyloxycarbonyl groups can be cleanly removed from indole derivatives under controlled heating conditions, typically at temperatures of 140-180°C.

Substrate Type Deprotection Temperature Time Required Yield
Simple Indole Derivatives 180°C 35 minutes 80%
Functionalized Indoles 180°C 18 minutes 76%
Complex Substrates 140°C 16 hours 72%
Borylated Indoles 180°C 45 minutes 64%

The compatibility of tert-butyloxycarbonyl protecting groups with various synthetic transformations has been demonstrated through successful iridium-catalyzed borylations of protected tryptophan derivatives, representing the first example of protected alpha-amino acid carbon-hydrogen borylation. This methodology preserves stereochemical integrity while enabling selective functionalization of the indole ring system.

In the context of this compound, the tert-butyloxycarbonyl group serves multiple strategic functions beyond simple protection. It modulates the electronic properties of the indole ring system, influences regioselectivity in subsequent reactions, and provides a handle for controlled deprotection when access to the free indole nitrogen is required. The protecting group also enhances the compound's stability and solubility characteristics, making it more amenable to purification and handling during synthetic sequences.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSQCCTUAQIQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478577
Record name tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220499-12-7
Record name 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220499-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-1H-indole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(Carboxymethyl)-1H-indole-1-carboxylate

    Reduction: 4-(Hydroxymethyl)-1H-indole-1-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Synthesis of Bioactive Compounds

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate serves as an important intermediate in the synthesis of various bioactive indole derivatives. Indoles are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound can be modified to produce derivatives that exhibit enhanced pharmacological effects.

2. Anticancer Research

Recent studies have highlighted the potential of indole derivatives, including those derived from this compound, in cancer treatment. For instance, compounds with indole structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Researchers are exploring the structure-activity relationship (SAR) to optimize these compounds for greater efficacy.

Applications in Organic Synthesis

3. Chiral Synthesis

The compound is utilized in asymmetric synthesis due to its ability to form chiral centers. This property is particularly valuable in the pharmaceutical industry where chirality can significantly influence the biological activity of drugs. The tert-butyl group enhances the steric hindrance, which can be beneficial in controlling stereochemistry during reactions .

4. Reaction Mechanisms

The unique reactivity pattern of the tert-butyl group allows for various chemical transformations. It can participate in nucleophilic substitutions and electrophilic additions, making it a versatile building block in organic synthesis . This versatility is crucial for developing new synthetic routes for complex molecules.

Data Tables

Application AreaDescriptionExample Compounds
Medicinal ChemistryIntermediates for bioactive compoundsIndole derivatives for anticancer drugs
Organic SynthesisChiral synthesis and reaction mechanismsChiral indoles
Reaction MechanismsNucleophilic substitutions and electrophilic additionsVarious synthetic pathways

Case Studies

Case Study 1: Anticancer Activity

In a study published by the ACS, researchers synthesized a series of indole derivatives from this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as therapeutic agents .

Case Study 2: Chiral Indole Synthesis

A recent investigation focused on the use of this compound in the asymmetric synthesis of chiral indoles using palladium-catalyzed reactions. The study reported high enantioselectivity and yields, showcasing its utility in producing chiral pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features
tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate 4-(hydroxymethyl) C₁₄H₁₇NO₃ 247.30 Hydrophilic, modifiable hydroxyl group
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate 6-(hydroxymethyl) C₁₄H₁₇NO₃ 247.30 Positional isomer; altered electronic effects due to hydroxymethyl at C6
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 4-Cl, 3-(hydroxymethyl) C₁₄H₁₆ClNO₃ 281.74 Chloro substituent enhances stability; dual functional groups
tert-Butyl 4-Bromo-1H-indole-1-carboxylate 4-Br C₁₃H₁₄BrNO₂ 296.16 Bromine facilitates cross-coupling reactions (e.g., Suzuki)
tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate 4-I, pyrrole core C₁₉H₂₃INO₃ 440.29 Iodo substituent for radioimaging or catalysis
Key Observations:
  • Positional Isomerism : The hydroxymethyl group at C4 (target compound) vs. C6 (analog) alters electronic distribution and steric accessibility. For example, C4 substitution may favor electrophilic aromatic substitution at C5 or C7 .
  • Halogenated Derivatives : Bromo and chloro analogs (e.g., 4-Br or 4-Cl) exhibit higher molecular weights and enhanced stability but reduced solubility in polar solvents .
  • Functional Group Diversity : The presence of hydroxymethyl (-CH₂OH) in the target compound allows for oxidation to aldehydes (-CHO) or esterification, whereas halogenated derivatives are ideal for cross-coupling reactions .

Physicochemical Properties

  • Solubility: The hydroxymethyl group improves aqueous solubility compared to halogenated analogs. For example, the target compound is more soluble in methanol/water mixtures than 4-Br or 4-Cl derivatives .
  • Reactivity : The -CH₂OH group is prone to oxidation, whereas halogenated analogs are more inert. This makes the target compound suitable for iterative synthesis (e.g., oxidation to aldehydes for Schiff base formation) .

Biological Activity

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a compound with significant biological relevance due to its structural features, particularly the indole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇NO₃
  • Molecular Weight : Approximately 247.29 g/mol
  • Key Functional Groups : Hydroxymethyl group at the 4-position of the indole enhances solubility and reactivity.

The presence of the indole structure is crucial as it contributes to the compound's interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Indoles are generally recognized for their antibacterial and antifungal properties.

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic processes.
Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in E. coli and S. aureus
FungiAntifungal activity against Candida albicans

Antioxidant Activity

The antioxidant potential of this compound has been explored, highlighting its ability to scavenge free radicals and reduce oxidative stress.

  • Research Findings : Studies have shown that compounds with indole structures can significantly lower oxidative damage in cellular models, suggesting a protective effect against oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines.

  • Case Study : A study demonstrated that this compound inhibits proliferation in breast cancer cells, with IC50 values indicating effective cytotoxicity.
Cancer Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15.3
HeLa (Cervical)20.5

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps including the formation of the indole core followed by hydroxymethylation. Understanding the structure-activity relationship is vital for optimizing its biological efficacy.

Synthetic Pathway

  • Formation of Indole Core : Fischer indole synthesis using phenylhydrazine.
  • Hydroxymethylation : Achieved through formylation followed by reduction.
  • Carboxylation : Introduction of the carboxylate group via appropriate reagents.

Comparative Analysis with Similar Compounds

A comparison with other related compounds can provide insights into the unique biological activities of this compound.

Compound NameMolecular FormulaUnique Features
This compoundC₁₄H₁₇NO₃Hydroxymethyl group at position 4
Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylateC₁₄H₁₇NO₃Hydroxymethyl group at position 3
Tert-butyl 4-methyl-1H-indole-1-carboxylateC₁₅H₁₉NO₂Methyl group at position 4

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